Cbz-2-amino-5-methylthiazole-4-carboxylicacid

Antitubercular mtFabH inhibition MIC comparison

Cbz-2-amino-5-methylthiazole-4-carboxylic acid is an N-benzyloxycarbonyl (Cbz)-protected heterocyclic amino acid building block belonging to the 2-aminothiazole-4-carboxylic acid (AtC) class, with a molecular formula of C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol. The core scaffold, 2-amino-5-methylthiazole-4-carboxylic acid (CAS 688064-14-4; MW 158.18), serves as the biologically active pharmacophore and is documented as an inhibitor of mycobacterial β-ketoacyl-ACP synthase (mtFabH).

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Cat. No. B13186629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-2-amino-5-methylthiazole-4-carboxylicacid
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O4S/c1-8-10(11(16)17)14-12(20-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)
InChIKeyWLSRJAFVDNQIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2-Amino-5-Methylthiazole-4-Carboxylic Acid: Procurement-Focused Compound Identity and Comparator Landscape


Cbz-2-amino-5-methylthiazole-4-carboxylic acid is an N-benzyloxycarbonyl (Cbz)-protected heterocyclic amino acid building block belonging to the 2-aminothiazole-4-carboxylic acid (AtC) class, with a molecular formula of C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol [3]. The core scaffold, 2-amino-5-methylthiazole-4-carboxylic acid (CAS 688064-14-4; MW 158.18), serves as the biologically active pharmacophore and is documented as an inhibitor of mycobacterial β-ketoacyl-ACP synthase (mtFabH) [1]. The Cbz protecting group confers orthogonal amine protection compatible with peptide coupling strategies, distinguishing this compound from unprotected analogs and from Fmoc- or Boc-protected variants that exhibit documented incompatibility with certain thiazole-forming cyclodehydration methodologies [2]. The closest relevant comparators include the unprotected free acid (2-amino-5-methylthiazole-4-carboxylic acid), the isomeric 2-amino-4-methylthiazole-5-carboxylic acid, methyl 2-amino-5-methylthiazole-4-carboxylate (methyl ester prodrug form), and Fmoc-2-amino-5-methylthiazole-4-carboxylic acid.

Why Cbz-2-Amino-5-Methylthiazole-4-Carboxylic Acid Cannot Be Interchanged with In-Class Alternatives


Generic interchange of 2-aminothiazole-4-carboxylic acid derivatives without careful consideration of regiochemistry, protecting group identity, and esterification state leads to demonstrably different biological and synthetic outcomes. The 5-methyl substitution pattern on the thiazole ring is not electronically equivalent to the isomeric 4-methyl-5-carboxylic acid arrangement; IR spectroscopic analysis confirms distinct carbonyl stretching frequencies reflecting altered electronic environments between these regioisomers . Moreover, the N-Cbz protecting group is not simply interchangeable with Fmoc or Boc: published synthetic methodology studies explicitly demonstrate that Fmoc and Boc protecting groups are incompatible with the Kelly cyclodehydration–oxidation sequence required to prepare chiral thiazole building blocks without racemization, whereas the N-Cbz protected thiazole is obtained successfully after purification [1]. Even within the same protecting group family, the methyl ester form (methyl 2-amino-5-methylthiazole-4-carboxylate) exhibits a 266-fold higher MIC value against Mycobacterium tuberculosis compared to the free carboxylic acid, underscoring that small structural modifications produce orders-of-magnitude potency shifts [2].

Quantitative Differentiation Evidence: Cbz-2-Amino-5-Methylthiazole-4-Carboxylic Acid vs. Closest Analogs


5-Methyl Regioisomer Exhibits >260-Fold Superior Antimycobacterial Potency over Methyl Ester Analog Against M. tuberculosis

The free carboxylic acid form (2-amino-5-methylthiazole-4-carboxylic acid, the deprotected core of the target Cbz compound) demonstrated an MIC of 0.00035 mM (0.055 µg/mL) against Mycobacterium tuberculosis, representing a 266-fold improvement in potency compared to its methyl ester analog methyl 2-amino-5-methylthiazole-4-carboxylate, which exhibited an MIC of 0.093 mM [1]. This quantitative potency gap demonstrates that the free acid pharmacophore is critical for target engagement and cannot be replaced by ester prodrug forms without substantial activity loss. Procurement of the Cbz-protected precursor enables access to this high-potency scaffold upon deprotection.

Antitubercular mtFabH inhibition MIC comparison

N-Cbz Protecting Group Is the Sole Compatible Amine Protection for Kelly Cyclodehydration–Oxidation Thiazole Synthesis; Fmoc and Boc Fail

In a systematic methodology study of amino acid-derived thiazole synthesis, the Kelly cyclodehydration–oxidation sequence was evaluated with three commonly used N-protecting groups. The N-Cbz protected thiazole was obtained successfully as the desired product after purification. In contrast, Fmoc and Boc protecting groups were explicitly reported as not compatible with the reaction conditions, failing to yield the corresponding protected thiazole products [1]. This represents a binary (pass/fail) differentiation: N-Cbz is not merely preferred but is the only viable option among these three protecting group strategies for this synthetic route.

Thiazole synthesis Peptide building block Protecting group compatibility

2-Amino-5-Methylthiazole-4-Carboxylic Acid Scaffold Enables Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibition Across B1, B2, and B3 Subclasses

The 2-aminothiazole-4-carboxylic acid (AtC) scaffold—of which 2-amino-5-methylthiazole-4-carboxylic acid is a representative member—was developed as a broad-spectrum metallo-β-lactamase inhibitor by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding. Several AtCs demonstrated potent inhibitory activity against B1, B2, and B3 MBL subclasses simultaneously, a breadth of coverage not achieved by most reported MBL inhibitor chemotypes [1]. Crystallographic studies confirmed a conserved binding mode across all three MBL subclasses that recapitulates the MBL–carbapenem product complex. In a murine sepsis model, AtCs restored meropenem efficacy against MBL-producing bacterial isolates with favorable pharmacokinetics and safety profiles [1].

Antimicrobial resistance MBL inhibitor Broad-spectrum β-lactamase

Regioisomeric Comparison: Carbonyl Stretching Frequency Differentiation Between 5-Methyl-4-Carboxylic Acid and 4-Methyl-5-Carboxylic Acid Thiazole Isomers

Spectroscopic comparison between 2-amino-5-methylthiazole-4-carboxylic acid and its regioisomer 2-amino-4-methylthiazole-5-carboxylic acid reveals distinct carbonyl stretching frequencies in the IR spectrum, directly reflecting the different electronic environments created by the altered substitution pattern on the thiazole ring . This spectroscopic differentiation is not merely academic: the 4-carboxylic acid isomer places the carboxylate at a position conjugated with the endocyclic nitrogen, whereas the 5-carboxylic acid isomer places it adjacent to the sulfur atom, resulting in different hydrogen-bonding capabilities, metal-chelating geometry, and biological target recognition. Researchers selecting building blocks for metalloenzyme inhibitor design must distinguish between these regioisomers, as the chelation geometry presented to zinc-dependent enzymes (such as MBLs) is regioisomer-dependent.

Regioisomer differentiation Spectroscopic characterization Electronic environment

Evidence-Backed Research and Industrial Application Scenarios for Cbz-2-Amino-5-Methylthiazole-4-Carboxylic Acid


Synthesis of Bis-Thiazole Natural Product Fragments via Kelly Cyclodehydration–Oxidation Methodology

Research groups synthesizing aerucyclamide analogs or related bis-thiazole natural product fragments require an N-protected aminothiazole carboxylic acid compatible with the Kelly cyclodehydration–oxidation sequence. Cbz-2-amino-5-methylthiazole-4-carboxylic acid is the demonstrated viable building block for this route; Fmoc and Boc analogs have been experimentally verified as incompatible, failing to yield isolable product [3]. Procurement of the Cbz-protected variant is therefore mandatory for any laboratory employing this specific synthetic methodology. The successful preparation of chiral thiazole building blocks without racemization further underscores the suitability of this compound for stereochemically sensitive natural product synthesis.

Antitubercular Drug Discovery Targeting Mycobacterial FabH (β-Ketoacyl-ACP Synthase)

The 2-amino-5-methylthiazole-4-carboxylic acid core (accessible via Cbz deprotection) is a validated inhibitor of Mycobacterium tuberculosis FabH with an MIC of 0.00035 mM (0.055 µg/mL) against M. tuberculosis H37Rv [3]. This potency is 266-fold greater than the corresponding methyl ester analog, establishing that the free carboxylic acid—not ester prodrug forms—is required for target engagement [3]. Medicinal chemistry teams pursuing FabH inhibitors for tuberculosis drug discovery should procure this Cbz-protected precursor to access the high-potency carboxylic acid pharmacophore after orthogonal deprotection, enabling further derivatization at the amine while preserving the essential acid moiety.

Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibitor Development for Antimicrobial Resistance

The 2-aminothiazole-4-carboxylic acid scaffold has been crystallographically validated to inhibit B1, B2, and B3 MBL subclasses through a conserved binding mode mimicking carbapenem hydrolysate, with demonstrated in vivo synergy with meropenem in a murine sepsis model [3]. The 4-carboxylic acid regioisomer—not the 5-carboxylic acid isomer—is required for proper metal-coordination geometry at the dizinc active site. Cbz-2-amino-5-methylthiazole-4-carboxylic acid provides the correct regioisomer with orthogonal amine protection, enabling structure–activity relationship exploration at the 2-amino position while preserving the zinc-chelating 4-carboxylate pharmacophore. This application addresses a high-priority unmet medical need, as no MBL inhibitor is currently clinically approved.

Peptide and Peptidomimetic Synthesis Requiring Orthogonal Amine Protection of Heterocyclic Amino Acids

Solid-phase and solution-phase peptide synthesis incorporating thiazole amino acid residues requires orthogonal N-protection compatible with standard Fmoc/tBu or Boc/Bzl strategies. The Cbz group provides acid-stable, hydrogenolyzable amine protection orthogonal to both Fmoc (base-labile) and Boc (acid-labile) regimes [3]. For thiazole-containing cyclic peptides and peptidomimetics—including those derived from marine natural product scaffolds—the Cbz-protected aminothiazole carboxylic acid enables sequential deprotection strategies impossible with single-protecting-group approaches. The documented incompatibility of Fmoc and Boc with certain thiazole-forming reactions further elevates N-Cbz as the strategic choice for building block procurement in complex peptide synthesis programs.

Quote Request

Request a Quote for Cbz-2-amino-5-methylthiazole-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.